![molecular formula C15H14N4O2 B2961204 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 866137-77-1](/img/structure/B2961204.png)

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have displayed a broad spectrum of pharmacological and biological activities .

Synthesis Analysis

The synthesis of N-fused heterocyclic compounds including “2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide” is achieved via a five-component cascade reaction . This involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps .

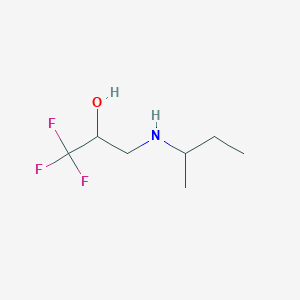

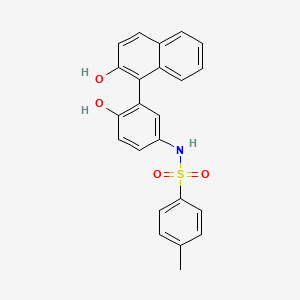

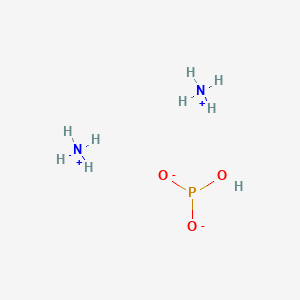

Molecular Structure Analysis

The molecular formula of “2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide” is C14H12N2O . The average mass is 224.258 Da and the monoisotopic mass is 224.094955 Da .

Chemical Reactions Analysis

The synthesis of “2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide” involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps .

Physical And Chemical Properties Analysis

The density of “2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide” is 1.2±0.1 g/cm3 . The molar refractivity is 67.6±0.5 cm3 . The polar surface area is 27 Å2 and the polarizability is 26.8±0.5 10-24 cm3 .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Ingredients

Imidazo[1,2-a]pyridine derivatives are found in active pharmaceutical ingredients like zolimidine (antiulcer drug), zolpidem (insomnia treatment), and saripidem (sedative and anxiolytic drug) .

Fluorescent Probes

These compounds have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Organic Synthesis

Imidazo[1,2-a]pyridines serve as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Tuberculosis Treatment

In a study, imidazo[1,2-a]pyridine analogues showed significant bacterial load reduction in an acute TB mouse model .

Catalyst-free Synthesis

Research indicates solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under specific conditions .

Efficient Synthesis of N-fused Heterocyclic Compounds

A straightforward synthesis of N-fused heterocyclic compounds including certain imidazo[1,2-a]pyridine-6-carbohydrazide derivatives is achieved via a multi-component cascade reaction .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, have been used for the construction of various derivatives . These compounds have been explored for their potential in the development of covalent inhibitors .

Mode of Action

Imidazo[1,2-a]pyridines have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been synthesized as novel kras g12c inhibitors . KRAS G12C is a common mutation in various cancers, and inhibiting this pathway can potentially halt cancer progression.

Result of Action

One study showed signs of apoptosis, including nuclear condensation and fragmentation, at a certain concentration .

Zukünftige Richtungen

Imidazopyridines, including “2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide”, have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities . Future research may focus on exploring their potential in various therapeutic applications and improving their synthesis methods .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-21-12-5-2-10(3-6-12)13-9-19-8-11(15(20)18-16)4-7-14(19)17-13/h2-9H,16H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMHSKZXJQSYMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2961121.png)

![methyl 4-[({(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetyl)amino]benzoate](/img/structure/B2961128.png)

![Ethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2961135.png)

![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B2961138.png)